molecular formula C3H3Cl3F2O B15347650 1,1-Difluoro-2,2,2-trichloroethyl methyl ether CAS No. 661-75-6

1,1-Difluoro-2,2,2-trichloroethyl methyl ether

Cat. No.: B15347650
CAS No.: 661-75-6
M. Wt: 199.41 g/mol
InChI Key: NNJDDMJXFCGEOF-UHFFFAOYSA-N
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Description

1,1-Difluoro-2,2,2-trichloroethyl methyl ether is a halogenated ether with the molecular formula C3H3Cl3F2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-2,2,2-trichloroethyl methyl ether typically involves the reaction of 1,1-difluoro-2,2,2-trichloroethanol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced separation techniques, such as distillation and chromatography, helps in obtaining the final product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2,2,2-trichloroethyl methyl ether can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, reduced derivatives

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

1,1-Difluoro-2,2,2-trichloroethyl methyl ether has several applications in scientific research:

  • Chemistry: It serves as a solvent and reagent in organic synthesis and fluorination reactions.

  • Biology: The compound can be used in the study of lipid membranes and as a tool in biochemical assays.

  • Industry: The compound is used in the production of fluorinated materials and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,1-Difluoro-2,2,2-trichloroethyl methyl ether exerts its effects involves its interaction with biological membranes and proteins. The compound's high fluorine content enhances its ability to penetrate lipid bilayers, leading to its anesthetic and neuromuscular blocking properties. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1,1-Difluoro-2,2,2-trichloroethyl methyl ether is compared with other similar halogenated ethers, such as:

  • 2,2-Dichloro-1,1-difluoroethyl methyl ether: Similar anesthetic properties but different halogenation pattern.

  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Used as a solvent for fluorinated materials.

  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used in battery systems to suppress dendrites.

Uniqueness: The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1,1,1-trichloro-2,2-difluoro-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3F2O/c1-9-3(7,8)2(4,5)6/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJDDMJXFCGEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)(Cl)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661-75-6
Record name 1,1-Difluoro-2,2,2-trichloroethyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 1,1-DIFLUORO-2,2,2-TRICHLOROETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5ER3MJU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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